molecular formula C21H21N3O B5705858 4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine

4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine

Cat. No.: B5705858
M. Wt: 331.4 g/mol
InChI Key: WGFUJHNKIQAVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylphenyl and a phenyl group, along with a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine typically involves multi-step reactions. One common method includes the reaction of 4-chloro-5-cyano-6-(4-methylphenyl)pyrimidine with morpholine in the presence of a base such as potassium hydroxide in a solvent like dry dioxane. The reaction mixture is refluxed for a few hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.

    Oxidation and Reduction: The aromatic rings and the morpholine moiety can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products: The major products formed depend on the specific reactions and conditions employed. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and

Properties

IUPAC Name

4-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-7-9-18(10-8-16)20-15-19(17-5-3-2-4-6-17)22-21(23-20)24-11-13-25-14-12-24/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFUJHNKIQAVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.